![molecular formula C26H20ClN3O B3035638 2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile CAS No. 338397-39-0](/img/structure/B3035638.png)
2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile
Overview
Description
2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile is a synthetic organic compound characterized by a pyrrole core substituted with a chlorophenyl, methoxyphenyl, and phenyl groups, along with a carbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile typically involves multi-step reactions. The initial step may include the formation of the pyrrole ring via Paal-Knorr synthesis, followed by selective substitution at the nitrogen atom. The chlorophenylmethylidene and methoxyphenylmethyl groups are introduced through a sequence of condensation and alkylation reactions under controlled temperature and pH conditions. Industrial Production Methods: Industrial-scale production may utilize catalytic systems and continuous flow reactors to optimize yield and purity. Specific catalysts and solvents tailored to the reaction conditions improve efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions, including:
Oxidation: Forms oxidized derivatives when treated with oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with palladium on carbon.
Substitution: Electrophilic aromatic substitution can introduce new substituents on the aromatic rings. Common Reagents and Conditions: Common reagents include acids, bases, halogenating agents, and organometallic compounds, utilized under varied conditions like reflux, ambient temperature, or microwave irradiation. Major Products: Products from these reactions include nitriles, amines, and halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for creating complex molecular architectures. Biology: Potential use in the study of enzyme inhibition and protein interactions. Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities. Industry: Used in materials science for developing new polymers and advanced materials.
Mechanism of Action
Mechanism: The compound’s activity involves interaction with cellular receptors or enzymes, modulating biochemical pathways. Molecular Targets: Targets include specific proteins or nucleic acids, influencing cellular functions and signaling pathways. For instance, the carbonitrile group is known to act as a bioisostere for critical hydrogen bonding interactions in biological systems.
Comparison with Similar Compounds
Unique Features: The compound's combination of a pyrrole core with multiple aromatic substitutions and a carbonitrile group makes it distinct. Compared to similar structures, it offers increased chemical versatility and potential bioactivity. Similar Compounds: Compounds like 2-[(4-Chlorophenyl)amino]-1-phenylpyrrole or 2-[(4-Methoxyphenyl)amino]-1-phenylpyrrole share structural similarities but lack the same functional group diversity.
Let me know how I can help expand on this, or if there’s anything specific you’d like to dive into!
Properties
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O/c1-31-23-13-9-20(10-14-23)17-30-18-25(21-5-3-2-4-6-21)24(15-28)26(30)29-16-19-7-11-22(27)12-8-19/h2-14,16,18H,17H2,1H3/b29-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMRESURWAQPG-MUFRIFMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=C2N=CC3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=C2/N=C/C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B3035557.png)
![1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene](/img/structure/B3035558.png)
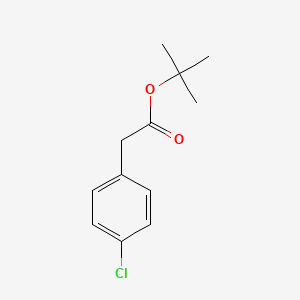
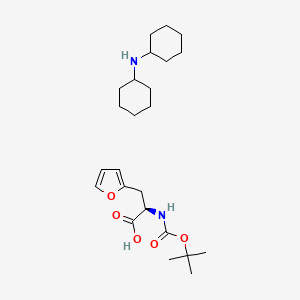
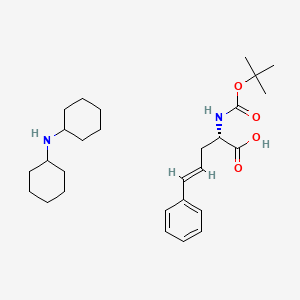

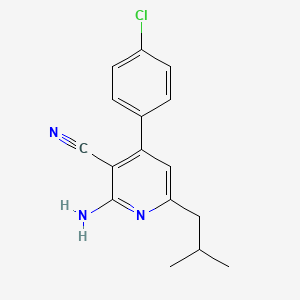

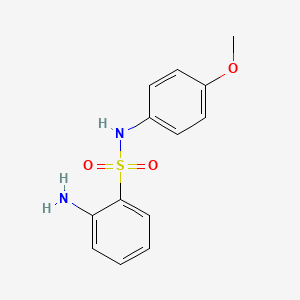
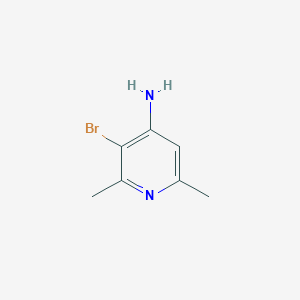
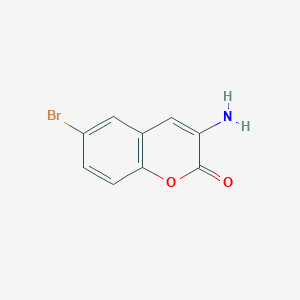
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3035572.png)

